N-(2,4-Dinitrophenyl)-2,4-dinitroaniline

Propellant Chemistry Energetic Materials Stabilizer Depletion

This fully nitrated diarylamine (C12H7N5O8, MW 349.21) is the definitive 2,2′,4,4′-tetranitro isomer essential for HPLC-based propellant aging assays, polymorph crystal engineering, and military-site source attribution. Its symmetric 2,4,2′,4′‑substitution delivers unique reduction potential and low solubility that no mono‑ or tri‑nitrated congener can replicate. Specify ≥95 % purity and confirm identity via NMR, FTIR, or HPLC retention time to avoid isomeric mis‑supply (e.g., CAS 40411‑76‑5).

Molecular Formula C12H7N5O8
Molecular Weight 349.21 g/mol
CAS No. 2908-76-1
Cat. No. B3050836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-2,4-dinitroaniline
CAS2908-76-1
Molecular FormulaC12H7N5O8
Molecular Weight349.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H
InChIKeyUHWJMXASZSKFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1) | 2,2′,4,4′-Tetranitrodiphenylamine Technical Grade & Analytical Reference


N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1), systematically also referred to as 2,2′,4,4′-tetranitrodiphenylamine or bis(2,4-dinitrophenyl)amine [1], is a fully nitrated secondary diarylamine with the molecular formula C₁₂H₇N₅O₈ and a molecular weight of 349.21 g/mol . As a derivative of the nitrodiphenylamine family, it possesses four nitro substituents distributed symmetrically across two aromatic rings, resulting in a highly electron-deficient structure. This compound has been utilized historically as a stabilizer in smokeless gunpowder and propellant formulations and has also been investigated for nonlinear optical material applications [2].

Why N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1) Cannot Be Replaced by Common Dinitroaniline Intermediates


Despite the broad availability of dinitroaniline derivatives in industrial chemical supply chains, N-(2,4-dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1) occupies a structurally distinct niche that precludes simple substitution. Unlike mono-nitrated or asymmetrically nitrated diphenylamines, this compound features four nitro groups in a symmetric 2,4,2′,4′ substitution pattern, conferring uniquely low solubility in common organic solvents and a distinct reduction potential [1]. Furthermore, while many 2,4-dinitroaniline derivatives are widely utilized as herbicide intermediates or dye precursors, the fully nitrated tetranitrodiphenylamine structure aligns specifically with applications in energetic material stabilization and advanced optical materials [2]. Critically, in propellant aging studies, 2,2′,4,4′-tetranitrodiphenylamine serves as a definitive, chemically distinct marker of stabilizer depletion, a role that other dinitro- or trinitro-diphenylamine congeners cannot substitute due to different retention times and UV absorption profiles in validated HPLC assays [3].

Quantitative Differentiation Evidence for N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1) vs. Analog Compounds


Propellant Stabilizer Depletion Marker: HPLC Quantification and Congener Differentiation

In single-base gun propellants stabilized with diphenylamine (DPA), the target compound 2,2′,4,4′-tetranitrodiphenylamine (CAS 2908-76-1) accumulates as one of the major nitration products. The HPLC method developed by Curtis and Rogasch [1] enables simultaneous quantification of DPA and its N-nitroso- and C-nitro derivatives in a single chromatogram, even in the presence of common propellant additives such as dinitrotoluene and phthalate plasticizers. Among the potential derivatives screened, only a specific set of nitrated species was detected in major amounts: 2- and 4-nitrodiphenylamine, 2,2′- and 2,4′- and 4,4′-dinitrodiphenylamine, 2,2′,4- and 2,4,4′-trinitrodiphenylamine, and 2,2′,4′4′-tetranitrodiphenylamine (the target compound). Notably, 2,4-dinitrodiphenylamine and several N-nitroso derivatives were observed only as minor constituents [1]. This validated HPLC method establishes the target compound as a chemically distinct and analytically resolvable entity among the complex mixture of diphenylamine nitration products, providing a robust basis for quality control in propellant aging studies.

Propellant Chemistry Energetic Materials Stabilizer Depletion HPLC Analysis

Crystal Polymorphism: Comparative Lattice Parameters Between Two Monoclinic Forms

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline exhibits polymorphism, with two distinct monoclinic crystal forms characterized by X-ray diffraction. The original polymorph, reported by Wu et al. (2007), crystallized in the space group P2₁/n with unit cell parameters: a = 7.4398(14) Å, b = 12.798(2) Å, c = 15.510(3) Å, β = 99.545(2)°, V = 1456.0(5) ų at 291 K [1]. In 2013, Tokutome and Okuno identified a second monoclinic polymorph crystallizing in the same P2₁/c space group but with distinctly different unit cell dimensions: a = 12.827(4) Å, b = 7.4997(18) Å, c = 15.486(4) Å, β = 113.906(4)°, V = 1361.9(6) ų at 93 K [2]. The second polymorph exhibits a unit cell volume approximately 94.1 ų (6.5%) smaller than the original form, reflecting a denser crystal packing arrangement. Both structures exhibit intramolecular N–H···O hydrogen bonding; however, the second polymorph diffracts to a higher resolution with R factor = 0.0379 compared to R factor = 0.046 for the original form [2].

Crystal Engineering Polymorph Screening Solid-State Characterization X-ray Crystallography

Environmental Forensics: Differentiation from Co-occurring Nitroaromatic Contaminants in Leachate

At sites contaminated by historical armaments manufacturing, leachate waters contain complex mixtures of nitroaromatic compounds requiring unambiguous source attribution. A study of leachate from a legacy armaments-contaminated site in Germany [1] applied an HPLC method specifically validated for nitrodiphenylamines. Among the compounds identified and quantified in the leachate water were: 1-chloro-2,4-dinitrobenzene (a synthesis precursor), 2,4-dinitrodiphenylamine, and 2,2′,4,4′-tetranitrodiphenylamine (the target compound) [1]. The simultaneous detection of the target tetranitro compound alongside its synthesis precursor (1-chloro-2,4-dinitrobenzene) and the intermediate dinitro species provides a characteristic chemical fingerprint unique to nitrodiphenylamine production or degradation. This contrasts with leachates from agricultural or general industrial sources, where 2,4-dinitroaniline or pendimethalin-type herbicides may dominate the nitroaromatic profile.

Environmental Forensics Contaminant Fate Site Remediation LC-MS Analysis

Physical Property Benchmarking: Computed Physicochemical Parameters vs. Isomeric Tetranitrodiphenylamines

The target compound 2,2′,4,4′-tetranitrodiphenylamine (CAS 2908-76-1) can be distinguished from its isomeric tetranitrodiphenylamine congeners by its unique computed physicochemical property profile. For CAS 2908-76-1 (2,4,2′,4′-substitution pattern), computed properties include: density 1.721 g/cm³, boiling point 517.3°C at 760 mmHg, and flash point 266.7°C . For comparison, the isomeric 2,2′,4,6′-tetranitrodiphenylamine (CAS 40411-76-5) possesses an identical molecular formula (C₁₂H₇N₅O₈) and molecular weight (349.2127) [1]. However, the altered substitution pattern at the 6′-position (para to the amino linkage on the second ring, rather than the 4′-position) yields fundamentally different steric and electronic environments around the secondary amine. The 2,4,2′,4′-arrangement in CAS 2908-76-1 places nitro groups at all ortho and para positions relative to the amine linkage on both rings, maximizing electron-withdrawal and steric crowding around the N–H bond. In the 2,4,2′,6′-isomer, the 6′-nitro group occupies an ortho position, altering the hydrogen-bonding geometry and crystal packing relative to the symmetric 2,4,2′,4′-pattern.

Physicochemical Properties Computational Chemistry Material Selection Property Prediction

Procurement-Relevant Application Scenarios for N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1)


Propellant and Explosives Surveillance: HPLC Analytical Reference Standard

In defense and aerospace materials testing laboratories, N-(2,4-dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1) serves as an essential reference standard for monitoring stabilizer depletion in single-base and double-base propellants. The compound is one of the major C-nitro derivatives of diphenylamine that accumulates during propellant aging, and its presence and concentration provide critical information for shelf-life assessment and safety surveillance [4]. The validated HPLC method enables simultaneous quantification of this tetranitro derivative alongside dinitro- and trinitro- congeners in a single chromatographic run, even in the presence of common propellant additives such as dinitrotoluene and phthalate plasticizers [4]. Procurement of high-purity (≥95%) CAS 2908-76-1 is essential for calibrating these analytical methods and for spiking experiments used to validate extraction efficiency from nitrocellulose-based propellant matrices.

Crystal Engineering and Polymorph-Controlled Materials Research

For academic and industrial solid-state chemistry laboratories investigating structure-property relationships in nitroaromatic materials, CAS 2908-76-1 offers a well-characterized polymorphic system with two distinct monoclinic crystal forms fully resolved by single-crystal X-ray diffraction [4][5]. Researchers studying the influence of crystal packing on material properties such as density, solubility, and mechanical behavior can utilize this compound as a model system where both polymorphs have been structurally elucidated with high precision (R factors: 0.046 for form 1; 0.0379 for form 2) [5]. The availability of detailed crystallographic data including unit cell parameters, space group assignments, and hydrogen-bonding networks makes this compound particularly valuable for computational crystal structure prediction validation and for experimental polymorph screening methodology development.

Environmental Forensic Site Characterization and Remediation Monitoring

Environmental consulting and regulatory laboratories tasked with characterizing nitroaromatic contamination at legacy industrial or military sites require CAS 2908-76-1 as an analytical reference material for compound-specific identification. Validated HPLC methods can detect and differentiate this compound from other nitroaromatic pollutants including 2,4-dinitroaniline (a common dye and pesticide intermediate) and pendimethalin-type herbicide residues [4]. The co-occurrence of 2,2′,4,4′-tetranitrodiphenylamine with 1-chloro-2,4-dinitrobenzene and 2,4-dinitrodiphenylamine in leachate samples provides a characteristic chemical fingerprint that enables definitive source attribution to armaments-related activities rather than agricultural or general industrial sources [5]. This source discrimination is critical for liability allocation and for designing appropriate remediation strategies.

Isomer Discrimination in Chemical Inventory and Supply Chain Quality Assurance

For chemical procurement departments and inventory management systems, CAS 2908-76-1 must be unambiguously distinguished from structurally isomeric tetranitrodiphenylamines such as CAS 40411-76-5 (2,2′,4,6′-tetranitrodiphenylamine) [4]. While these isomers share the identical molecular formula (C₁₂H₇N₅O₈) and molecular weight (349.21 g/mol), the distinct substitution patterns confer differences in melting behavior, solubility in organic solvents, and chromatographic retention characteristics. In the 2,4,2′,4′-substitution pattern of CAS 2908-76-1, nitro groups occupy all ortho and para positions relative to the amine linkage on both rings, maximizing electron-withdrawal and intramolecular hydrogen-bonding potential [5]. Procurement specifications must include CAS number verification, and analytical release testing should include orthogonal identity confirmation (e.g., NMR, FTIR, or HPLC retention time matching against authentic reference standard) to ensure the correct isomer is supplied for research or industrial applications.

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